Phenylephrine

Descripción general

Descripción

La fenilefrina es un agonista selectivo del receptor adrenérgico alfa-1 que se utiliza comúnmente como descongestionante, vasoconstrictor y midriático. Es conocida por su capacidad para constreñir los vasos sanguíneos, lo que reduce la congestión nasal y aumenta la presión arterial. La fenilefrina está disponible en diversas formas, incluidas tabletas orales, aerosoles nasales e inyecciones intravenosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fenilefrina se puede sintetizar a través de varios métodos. Un método común implica la hidrogenación catalítica del clorhidrato de alfa-bencil metilamino m-hidroxiacetofenona en presencia de un catalizador quiral a 30-60 °C y una presión relativa de 0,05±0,01 MPa. La reacción se sigue de la adición de agua de amoníaco para obtener fenilefrina .

Métodos de producción industrial

La producción industrial de fenilefrina a menudo implica técnicas de hidrogenación asimétrica para garantizar un alto rendimiento y pureza. El proceso normalmente incluye el uso de solventes y catalizadores para facilitar la reacción y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

La fenilefrina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La fenilefrina se puede oxidar para formar quinonas correspondientes.

Reducción: Se puede reducir para formar derivados dihidroxilados.

Sustitución: La fenilefrina puede sufrir reacciones de sustitución, particularmente en el anillo aromático.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y halógenos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar rendimientos óptimos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados dihidroxilados y compuestos de fenilefrina halogenados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Phenylephrine acts as an alpha-1 adrenergic receptor agonist , which leads to vasoconstriction and increased blood pressure. It is utilized in both prescription and over-the-counter formulations for several indications:

| Formulation | Indication | Dosage |

|---|---|---|

| Intravenous (IV) | Treat hypotension due to shock or anesthesia | Varies based on clinical need |

| Ophthalmic | Induce mydriasis and conjunctival vasoconstriction | 2.5% or 10% solution |

| Intranasal | Relief of nasal congestion | 0.25% to 0.5% solution |

| Topical | Treatment of hemorrhoids | 0.25% to 0.5% ointment |

Efficacy in Treating Hypotension

This compound is frequently used in critical care settings to manage hypotension, particularly in patients experiencing vasodilation due to anesthesia or septic shock. Studies indicate that IV administration effectively raises blood pressure without significantly affecting heart rate, making it suitable for patients with normal cardiac function .

Ophthalmic Use

In ophthalmology, this compound is employed to dilate pupils during eye examinations and surgeries. The compound's ability to induce mydriasis quickly is valuable for diagnostic procedures .

Clinical Efficacy as a Decongestant

This compound's role as an oral decongestant has been widely debated. A systematic review highlighted that oral this compound does not consistently outperform placebo in relieving nasal congestion, raising questions about its efficacy in this application .

Systematic Review Findings

- A meta-analysis of multiple studies showed that doses of 10 mg to 40 mg did not significantly reduce nasal airway resistance compared to placebo .

- The review included data from trials with a total population of over 1500 participants, indicating that while some subjective reports favored this compound, objective measures did not support its effectiveness .

Anaphylaxis Case Report

A notable case study documented a 66-year-old woman who experienced potential anaphylaxis after systemic administration of this compound. This case emphasizes the importance of monitoring patients for adverse reactions when using this compound, especially in those with underlying health conditions .

Off-Label Uses

This compound is occasionally used off-label for conditions such as priapism and as an adjunct in nerve blockade procedures . These applications are less common but illustrate the compound's versatility in clinical settings.

Mecanismo De Acción

La fenilefrina ejerce sus efectos estimulando selectivamente los receptores adrenérgicos alfa-1, lo que conduce a la vasoconstricción. Esta acción reduce el flujo sanguíneo a la mucosa nasal, disminuyendo así la congestión. En el sistema cardiovascular, la fenilefrina aumenta la resistencia periférica y la presión arterial al constreñir los vasos sanguíneos. Los objetivos moleculares involucrados incluyen los receptores adrenérgicos alfa-1, que se encuentran principalmente en el músculo liso de los vasos sanguíneos .

Comparación Con Compuestos Similares

La fenilefrina a menudo se compara con otros descongestionantes y vasoconstrictores, como la efedrina y la pseudoefedrina. Si bien los tres compuestos se utilizan para aliviar la congestión nasal, difieren en sus mecanismos de acción y eficacia:

Pseudoefedrina: Actúa principalmente sobre los receptores adrenérgicos alfa, pero también tiene cierta actividad adrenérgica beta. .

La singularidad de la fenilefrina radica en su acción selectiva sobre los receptores adrenérgicos alfa-1, lo que la convierte en una opción preferida para pacientes que requieren vasoconstricción dirigida sin los efectos sistémicos más amplios de la efedrina y la pseudoefedrina.

Actividad Biológica

Phenylephrine is a direct-acting sympathomimetic amine primarily functioning as an alpha-1 adrenergic agonist . Its biological activity is characterized by its ability to induce vasoconstriction, increase blood pressure, and cause pupil dilation (mydriasis). This article explores the pharmacological properties, efficacy in clinical applications, and safety profile of this compound based on diverse research findings.

This compound's chemical structure is similar to that of epinephrine and ephedrine, which allows it to effectively bind to alpha-1 adrenergic receptors. Upon binding, it triggers a cascade of intracellular events leading to smooth muscle contraction and vasoconstriction. This mechanism is particularly beneficial in various medical scenarios, including the management of hypotension during anesthesia and as a nasal decongestant.

Pharmacokinetics

Absorption and Bioavailability:

- Oral Administration: Approximately 38% bioavailable.

- Intravenous Administration: Provides immediate systemic effects.

- Ophthalmic Administration: Rapid absorption through the conjunctiva and cornea, with effects observed within minutes.

Distribution:

- The volume of distribution is approximately 340 L , indicating extensive distribution in body tissues, particularly vascular-rich areas.

Metabolism:

- Primarily metabolized by monoamine oxidase (MAO) enzymes and through sulfate conjugation.

- Major metabolites include inactive forms such as meta-hydroxymandelic acid.

Elimination:

- About 86% of this compound is excreted in urine, predominantly as metabolites.

Nasal Congestion Relief

Despite its common use as a decongestant, several studies have questioned the efficacy of oral this compound:

- A systematic review indicated that oral this compound did not significantly outperform placebo in relieving nasal congestion symptoms. The studies included varied designs but consistently showed limited efficacy compared to pseudoephedrine, which was significantly more effective (P < 0.01) .

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Meltzer et al., 2015 | Adults with seasonal allergic rhinitis | 10 mg - 40 mg | No significant difference from placebo |

| Horak et al., 2009 | Grass-sensitive patients | 12 mg | No significant improvement compared to placebo |

| Systematic Review (2023) | Adults | Varied doses | Oral this compound not effective for nasal congestion |

Ophthalmic Use

This compound is effective in ophthalmology for inducing mydriasis:

- It binds to alpha-1 receptors in the iris dilator muscle, leading to pupil dilation which facilitates fundoscopic examinations and certain surgical procedures .

Case Studies and Research Findings

-

Vasopressor Effects:

A study highlighted that intravenous this compound administration could lead to increased systemic vascular resistance and afterload, potentially causing reflex bradycardia due to elevated blood pressure . -

Adverse Effects:

Common side effects include headaches and mild discomfort. In clinical trials, some patients experienced more severe adverse effects at higher doses, including epistaxis and chest pain . -

Comparative Effectiveness:

In a randomized controlled trial comparing this compound with pseudoephedrine, results showed that pseudoephedrine significantly improved nasal congestion scores while this compound did not demonstrate a similar effect .

Safety Profile

This compound has a generally favorable safety profile when used appropriately:

- No life-threatening adverse events were reported in most studies.

- Common side effects include headaches, dizziness, and gastrointestinal discomfort.

Propiedades

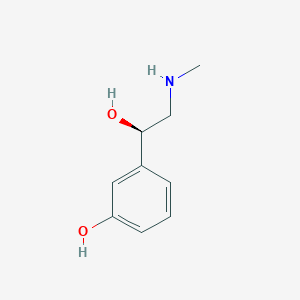

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONNWYBIRXJNDC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-76-7 (hydrochloride) | |

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023465 | |

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/ | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Phenylephrine is an alpha-1 adrenergic agonist that mediates vasoconstriction and mydriasis depending on the route and location of administration. Systemic exposure to phenylephrine also leads to agonism of alpha-1 adrenergic receptors, raising systolic and diastolic pressure as well as peripheral vascular resistance. Increased blood pressure stimulates the vagus nerve, causing reflex bradycardia., Phenylephrine acts predominantly by a direct effect on alpha-adrenergic receptors. In therapeutic doses, the drug has no substantial stimulant effect on the beta-adrenergic receptors of the heart (beta1-adrenergic receptors) but substantial activation of these receptors may occur when larger doses are given. Phenylephrine does not stimulate beta-adrenergic receptors of the bronchi or peripheral blood vessels (beta2-adrenergic receptors). It is believed that alpha-adrenergic effects result from the inhibition of the production of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibition of the enzyme adenyl cyclase, whereas beta-adrenergic effects result from stimulation of adenyl cyclase activity. Phenylephrine also has an indirect effect by releasing norepinephrine from its storage sites. | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

59-42-7 | |

| Record name | (-)-Phenylephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-145 °C, 169-172 °C | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.